An In-Depth Technical Guide to 3-Oxo-5,6-dehydrosuberyl-CoA: Structure, Metabolism, and Enzymology
An In-Depth Technical Guide to 3-Oxo-5,6-dehydrosuberyl-CoA: Structure, Metabolism, and Enzymology
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-5,6-dehydrosuberyl-CoA is a key metabolic intermediate in the aerobic degradation of phenylacetic acid in various bacteria, including the model organism Escherichia coli. This technical guide provides a comprehensive overview of the structure, biosynthesis, and subsequent enzymatic conversion of this molecule. Detailed information on the enzymes responsible for its formation and breakdown, namely 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase (PaaZ) and 3-oxo-5,6-didehydrosuberyl-CoA thiolase (PaaJ), is presented. This document is intended to serve as a resource for researchers in microbiology, biochemistry, and drug development who are interested in bacterial aromatic compound metabolism and potential enzymatic targets.
Molecular Structure of 3-Oxo-5,6-dehydrosuberyl-CoA
3-Oxo-5,6-dehydrosuberyl-CoA is an acyl-CoA derivative. Its structure is characterized by an eight-carbon dicarboxylic acid backbone, suberic acid, which is modified with a ketone group at the third carbon (C3) and a double bond between the fifth and sixth carbons (C5 and C6). This modified suberyl moiety is attached to Coenzyme A (CoA) via a thioester linkage.
The chemical properties of 3-Oxo-5,6-dehydrosuberyl-CoA are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C29H44N7O20P3S | --INVALID-LINK--[1] |
| Molecular Weight | 935.7 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 8-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6,8-dioxooct-3-enoic acid | --INVALID-LINK--[1] |
| InChI Key | IFFFDKYRRUVOFP-KIOIQADTSA-N | --INVALID-LINK--[1] |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O | --INVALID-LINK--[1] |
Below is a diagram representing the chemical structure of 3-Oxo-5,6-dehydrosuberyl-CoA.
Biosynthesis and Metabolic Fate
3-Oxo-5,6-dehydrosuberyl-CoA is an intermediate in the phenylacetate catabolic pathway, a metabolic route employed by many bacteria to utilize phenylacetic acid as a carbon and energy source.[2] This pathway involves a series of enzymatic reactions that ultimately convert the aromatic ring of phenylacetate into central metabolic intermediates.
The formation and subsequent conversion of 3-Oxo-5,6-dehydrosuberyl-CoA are catalyzed by two key enzymes encoded by the paa gene cluster in E. coli:
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Formation: 3-Oxo-5,6-dehydrosuberyl-CoA is synthesized from its precursor, 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde, by the action of 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase (PaaZ) .[2] This enzyme is a bifunctional protein that also catalyzes the preceding step in the pathway, the hydrolysis of oxepin-CoA.[2] The dehydrogenase activity is NADP+-dependent.[2]
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Conversion: 3-Oxo-5,6-dehydrosuberyl-CoA is then cleaved by 3-oxo-5,6-didehydrosuberyl-CoA thiolase (PaaJ) . This reaction involves the thiolytic cleavage of the C2-C3 bond, yielding acetyl-CoA and 2,3-didehydroadipyl-CoA.
The following diagram illustrates the position of 3-Oxo-5,6-dehydrosuberyl-CoA in the phenylacetate catabolic pathway.
Enzymology
3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase (PaaZ)
PaaZ from E. coli is a bifunctional enzyme with both hydrolase and dehydrogenase activities.[2] The C-terminal domain is responsible for the (R)-specific enoyl-CoA hydratase activity that opens the oxepin-CoA ring, while the N-terminal domain catalyzes the NADP+-dependent dehydrogenation of the resulting semialdehyde to 3-oxo-5,6-dehydrosuberyl-CoA.[2]
Quantitative Data for PaaZ:
| Enzyme | Substrate | Product | Specific Activity | Organism | Reference |
| PaaZ | Oxepin-CoA | 3-Oxo-5,6-dehydrosuberyl-CoA | 0.5 µmol min⁻¹ mg⁻¹ | Escherichia coli | Teufel R, et al. (2011) J. Biol. Chem.[2] |
Experimental Protocol: Assay for PaaZ Activity
A continuous spectrophotometric assay can be employed to measure the overall activity of PaaZ by monitoring the formation of NADPH at 340 nm.
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Reagents:
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Tris-HCl buffer (e.g., 50 mM, pH 8.0)
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NADP+ (e.g., 1 mM)
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Oxepin-CoA (substrate, synthesized enzymatically in situ)
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Purified PaaZ enzyme
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Procedure:
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The reaction mixture containing buffer and NADP+ is pre-incubated at a controlled temperature (e.g., 30 °C).
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The reaction is initiated by the addition of the substrate, oxepin-CoA. Oxepin-CoA can be generated in the assay mixture from phenylacetyl-CoA using the upstream enzymes of the pathway (PaaK, PaaABCDE, and PaaG).
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The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.
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The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
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The following diagram outlines the experimental workflow for the PaaZ enzyme assay.
3-Oxo-5,6-didehydrosuberyl-CoA thiolase (PaaJ)
PaaJ is a thiolase that catalyzes the final step in the upper part of the phenylacetate catabolic pathway. It cleaves 3-oxo-5,6-dehydrosuberyl-CoA in a CoA-dependent manner to produce acetyl-CoA and 2,3-didehydroadipyl-CoA.
Quantitative Data for PaaJ:
Specific kinetic data for the reaction of PaaJ with 3-oxo-5,6-dehydrosuberyl-CoA is not extensively reported. However, thiolase activity is generally assayed in the direction of 3-ketoacyl-CoA cleavage.
Experimental Protocol: Assay for PaaJ Activity
The activity of PaaJ can be determined by monitoring the decrease in absorbance of the enoyl-CoA product of the subsequent reaction or by coupling the production of acetyl-CoA to other enzymatic reactions. A common method for assaying thiolases is to measure the decrease in the absorbance of the 3-ketoacyl-CoA substrate at around 303-310 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA thioester.
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Reagents:
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Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
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Coenzyme A (CoA-SH)
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3-Oxo-5,6-dehydrosuberyl-CoA (substrate)
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Purified PaaJ enzyme
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Procedure:
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The reaction mixture containing buffer and CoA-SH is prepared.
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The reaction is initiated by the addition of the substrate, 3-oxo-5,6-dehydrosuberyl-CoA.
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The decrease in absorbance at approximately 305 nm, corresponding to the cleavage of the 3-ketoacyl-CoA, is monitored spectrophotometrically.
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The rate of the reaction is calculated from the initial linear phase of the absorbance change.
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The logical relationship for the PaaJ assay is depicted below.
Synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA
The chemical synthesis of 3-Oxo-5,6-dehydrosuberyl-CoA is not commercially established and is typically achieved through enzymatic synthesis for research purposes. The most straightforward method involves the in vitro reconstruction of the initial steps of the phenylacetate catabolic pathway.
Experimental Protocol: Enzymatic Synthesis
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Expression and Purification of Enzymes: The enzymes PaaK (phenylacetyl-CoA ligase), PaaABCDE (oxygenase), PaaG (isomerase), and PaaZ (hydrolase/dehydrogenase) from E. coli are overexpressed and purified.
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Reaction Mixture: A reaction mixture is prepared containing:
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Phenylacetic acid
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Coenzyme A
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ATP and MgCl₂ (for PaaK)
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NADPH (for PaaABCDE)
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NADP+ (for PaaZ)
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A suitable buffer (e.g., Tris-HCl, pH 7.5-8.0)
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The purified enzymes.
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Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37 °C) and monitored for the formation of the product.
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Purification: The product, 3-Oxo-5,6-dehydrosuberyl-CoA, can be purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).
Conclusion
3-Oxo-5,6-dehydrosuberyl-CoA is a crucial, yet transient, intermediate in the bacterial degradation of phenylacetic acid. Understanding its structure and the enzymes involved in its metabolism is essential for a complete picture of this important catabolic pathway. The information provided in this guide, including the molecular structure, metabolic context, and outlines of experimental procedures, serves as a valuable resource for researchers investigating bacterial metabolism and for those exploring novel enzymatic targets for drug development. Further detailed characterization of the kinetics of PaaZ and PaaJ will provide deeper insights into the regulation and efficiency of the phenylacetate degradation pathway.
